2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic acid
Overview
Description
2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic acid (DFMPA) is a difluoromethylated pyrimidine derivative that is widely used in scientific research due to its unique properties. It is a versatile molecule that has a wide range of applications in different fields such as biochemistry, pharmacology and medicinal chemistry. DFMPA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including derivatives like 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid , have been identified to exhibit significant anti-inflammatory activities. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them valuable in the development of new anti-inflammatory drugs.
Antimicrobial and Antifungal Activities
Research has shown that pyrimidine derivatives can act as effective antimicrobial and antifungal agents. Their structural diversity allows them to interact with various biological targets, disrupting the growth and proliferation of harmful microorganisms .
Anticancer and Antitumor Properties
Pyrimidine compounds are known to possess anticancer and antitumor properties. They can function as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells, thereby providing a pathway for the development of novel cancer therapies .
Cardiovascular Applications
In the cardiovascular domain, pyrimidine derivatives have been utilized as antihypertensive agents. They can modulate blood pressure by affecting various biological pathways, which is essential for treating conditions like hypertension .
Neuroprotective Effects
These compounds have shown promise in neuroprotection , particularly in protecting retinal ganglion cells. This application is critical in the treatment of diseases that lead to the degeneration of neural cells .
Diabetes Management
Pyrimidine derivatives have been used as DPP-IV inhibitors , which play a role in managing Type 2 diabetes . By inhibiting the enzyme DPP-IV, they help in increasing the levels of incretin hormones, which in turn enhances the secretion of insulin .
Antiviral and Anti-HIV Activities
The structural framework of pyrimidines allows them to be effective in antiviral therapies, including anti-HIV treatments. They can interfere with the life cycle of viruses, offering a potential route for the development of new antiviral drugs .
Dermatological Applications
Lastly, pyrimidine derivatives have been explored for their applications in treating hair disorders . They can influence the growth and health of hair, providing options for the treatment of various hair-related conditions .
properties
IUPAC Name |
2-[[6-(difluoromethyl)pyrimidin-4-yl]-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c1-13(3-7(14)15)6-2-5(8(9)10)11-4-12-6/h2,4,8H,3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVJRDNBRSBVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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